3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine
Description
3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine (molecular formula: C₁₅H₁₅N₃S₂, molecular weight: 301.42 g/mol) is a heterocyclic compound featuring a fused thienopyridine core with a benzothiazole substituent at the 3-position and a methyl group at the 6-position . It has been utilized as a building block in organic and biochemical synthesis, though commercial availability is currently discontinued .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S2/c1-18-7-6-9-12(8-18)19-14(16)13(9)15-17-10-4-2-3-5-11(10)20-15/h2-5H,6-8,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFZSCDNJWDJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Core
The tetrahydrothieno[2,3-c]pyridine ring system is the key scaffold in the target compound. Several synthetic routes have been developed for closely related tetrahydrothieno[3,2-c]pyridines, which can be adapted to the 2,3-c isomer:
General Strategy : The synthesis typically starts with 4-piperidone derivatives, which are protected at the amine functionality to withstand subsequent reaction conditions. The benzothiazole-2-sulfonyl (Bts) protecting group is frequently employed due to its stability under acidic and basic conditions and its ease of removal without reductive side reactions.
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- Protection of 4-piperidone amine with benzothiazole-2-sulfonyl chloride in a buffered aqueous-organic mixture maintaining pH 10-11.
- Formylation via the Vilsmeier-Haack reaction to introduce a formyl group at the 2-position.
- Generation of a thiol intermediate by reaction with sodium sulfide.
- Nucleophilic substitution of alkyl bromides by the thiol intermediate, followed by base-catalyzed cyclization to form the tetrahydrothieno[3,2-c]pyridine ring.
- Removal of the Bts protecting group to yield the free amine tetrahydrothieno[2,3-c]pyridine core.
Alternative Method : The Pictet-Spengler reaction has been utilized for synthesizing tetrahydrothieno[3,2-c]pyridines with hydrogen or bromine substituents at the 2-position. This involves cyclization of an amine with an aldehyde under acidic conditions to form the fused ring system.
Industrial-Scale Synthesis : A patented method describes the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride by:
- Reacting 2-thiophene ethylamine with formaldehyde and water at 50-55 °C for 20-30 hours to form an imine intermediate.
- Extracting and concentrating the imine, then cyclizing it under ethanolic hydrogen chloride at 65-75 °C.
- Purification by cooling and filtration to afford crystalline hydrochloride salt.
This method is advantageous for industrial production due to mild conditions, low cost, and minimal waste generation.
Key Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amine Protection | Benzothiazole-2-sulfonyl chloride, pH 10-11 buffer | Stable protecting group for acidic/basic steps, removable without hydrogenation |
| Formylation | Vilsmeier-Haack reagent (POCl3/DMF) | Introduces formyl group at 2-position |
| Thiol Generation | Sodium sulfide | Produces thiol intermediate in situ |
| Cyclization | Alkyl bromides, base catalysis | Forms tetrahydrothieno[2,3-c]pyridine ring |
| Deprotection | Thiophenol (PhSH), potassium carbonate | Removes Bts group cleanly |
| Imine Formation (Industrial) | 2-Thiophene ethylamine, formaldehyde, water, 50-55 °C | Forms imine intermediate for ring closure |
| Ring Closure (Industrial) | Ethanolic hydrogen chloride, 65-75 °C | Cyclizes imine to tetrahydrothieno[2,3-c]pyridine hydrochloride |
| Benzothiazole Coupling | Benzothiazole derivatives, coupling reagents, polar aprotic solvents | Forms amide or sulfonamide linkage |
Research Findings and Optimization
The use of benzothiazole-2-sulfonyl as a protecting group and coupling handle is well documented to facilitate selective reactions without side reactions common to other protecting groups.
Enantioselective synthesis of 2,6-disubstituted tetrahydrothieno[3,2-c]pyridines has been achieved by adapting the Cagniant and Kirsch method, indicating potential for stereochemical control in the synthesis of related compounds.
Industrially, the direct formation of the hydrochloride salt during ring closure reduces purification steps and improves yield, making the process cost-effective and environmentally friendly.
Polar aprotic solvents combined with metal hydrides (e.g., sodium hydride) have been used in related benzothiazole chemistry to facilitate nucleophilic substitutions and amide bond formations with high yield and purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Acylation Reactions
The primary amine group at position 2 of the thieno[2,3-c]pyridine ring undergoes acylation with reagents such as acyl chlorides or anhydrides. This reaction is critical for modifying biological activity or solubility.
These reactions typically proceed via nucleophilic substitution, where the amine attacks the electrophilic carbonyl carbon. The acetylated derivatives are often intermediates for further functionalization .
Salt Formation
The amine group reacts with acids to form stable salts, enhancing crystallinity and bioavailability.
| Acid | Salt Formed | Application Context | Reference |
|---|---|---|---|
| Hydrochloric acid | Hydrochloride salt (C₁₇H₁₉N₃S₂·HCl) | Pharmaceutical formulations | |
| Sulfonic acids | Sulfonate salts (e.g., C₁₇H₁₉N₃S₂·HSO₃R) | Improved solubility |
The hydrochloride salt is particularly common, as seen in structurally related compounds like N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride .
Suzuki-Miyaura Coupling
The benzothiazole moiety may participate in palladium-catalyzed cross-coupling reactions, though direct evidence for this compound is limited. Analogous reactions in similar systems suggest:
| Boronic Acid | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Arylated benzothiazole derivatives | ~60-75% |
This reaction could theoretically modify the benzothiazole ring to introduce aryl groups for enhanced π-stacking interactions.
Oxidation and Reduction
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Oxidation : The thieno[2,3-c]pyridine sulfur atom may oxidize to sulfoxide or sulfone derivatives under strong oxidizing agents (e.g., mCPBA), though stability data is scarce .
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Reduction : The tetrahydrothieno ring’s double bonds (if present) could be hydrogenated, but the saturated structure of this compound limits such reactivity .
Heterocyclic Functionalization
The benzothiazole ring undergoes electrophilic substitution, though steric hindrance from the fused thieno[2,3-c]pyridine may limit reactivity. Potential reactions include:
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Nitration : Requires HNO₃/H₂SO₄ at low temperatures, targeting the benzothiazole’s electron-rich positions .
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Halogenation : Bromination or chlorination at the benzothiazole’s 5- or 6-position using NBS or Cl₂.
Schiff Base Formation
The primary amine reacts with aldehydes or ketones to form imines, useful for creating metal-chelating ligands:
| Carbonyl Compound | Product | Conditions | Reference |
|---|---|---|---|
| Benzaldehyde | N-Benzylidene derivative | Reflux in ethanol | |
| 2-Pyridinecarboxaldehyde | Chelating ligand for metal complexes | Room temperature |
Key Stability Considerations
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been synthesized and tested against various bacterial strains, showing promising results against Mycobacterium tuberculosis (M. tuberculosis) . The structure of 3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine suggests potential modifications that could enhance its efficacy as an anti-tubercular agent.
Anti-Cancer Potential
The benzothiazole scaffold has been associated with anti-cancer activities. Compounds containing this moiety have shown inhibitory effects on cancer cell proliferation in vitro. For example, studies have demonstrated that certain benzothiazole derivatives can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation . The unique structure of this compound may provide a basis for developing new anti-cancer agents.
Neuroprotective Effects
Research has also explored the neuroprotective effects of benzothiazole derivatives. Some studies suggest that these compounds can mitigate oxidative stress and inflammation in neuronal cells. This property is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders . The specific interactions of this compound with neuroreceptors could be further investigated to elucidate its potential therapeutic applications.
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized several analogs of benzothiazole derivatives to evaluate their antibacterial properties against M. tuberculosis. The compounds were subjected to minimum inhibitory concentration (MIC) testing. Among them, a derivative closely related to this compound exhibited an MIC value comparable to established anti-tubercular drugs .
Case Study 2: Anti-Cancer Activity Assessment
In another study focused on cancer treatment, researchers synthesized various benzothiazole derivatives and tested their effects on human cancer cell lines. One derivative showed significant cytotoxicity against breast cancer cells through mechanisms involving apoptosis induction and cell cycle arrest . This highlights the potential of modifying the structure of this compound to enhance anti-cancer properties.
Data Table: Summary of Biological Activities
| Activity | Tested Compound | Target Organism/Cell Line | Outcome |
|---|---|---|---|
| Antimicrobial | Benzothiazole Derivative | M. tuberculosis | MIC comparable to standard drugs |
| Anti-Cancer | Benzothiazole Derivative | Breast Cancer Cells | Induced apoptosis; significant cytotoxicity |
| Neuroprotective | Benzothiazole Analog | Neuronal Cells | Reduced oxidative stress |
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific biological targets and pathways. For example, it may interact with enzymes or receptors in the body, leading to changes in cellular processes. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Key Observations :
- The 6-position substituent (methyl, benzyl, isopropyl) modulates lipophilicity and steric bulk. For instance, the benzyl analog (377.52 g/mol) is more lipophilic than the methyl-substituted target compound .
- The 2-position functional group (amine vs. The acetamide in APE1 Inhibitor III enhances binding to APE1’s active site, contributing to its IC₅₀ of 2.0–12.0 μM .
- The 3-position benzothiazole is conserved in most analogs, suggesting its role in π-π stacking or interactions with hydrophobic pockets in target proteins .
A₁ Adenosine Receptor (A₁AR) Modulation
- Target Compound Scaffold: 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines with 3-benzothiazolyl and 6-methyl groups may exhibit dual allosteric/orthosteric effects. However, bulkier 6-substituents (e.g., benzyl) favor orthosteric antagonism over allosteric modulation .
- 6-Isopropyl Analog (APE1 Inhibitor III) : Demonstrates potent APE1 endonuclease inhibition (IC₅₀ = 2.0 μM) and enhances cytotoxicity of DNA-damaging agents like methyl methanesulfonate (MMS) in HeLa cells .
APE1 Inhibition vs. A₁AR Activity
SAR Insights :
- 6-Substituent Size : Methyl and isopropyl groups optimize balance between potency and selectivity. Larger groups (e.g., benzyl) may reduce solubility but enhance receptor binding .
- 2-Position Modifications : Replacing the amine with acetamide (as in APE1 Inhibitor III) shifts activity toward DNA repair enzyme inhibition rather than receptor modulation .
Therapeutic Potential and Limitations
- A₁AR Antagonists: Potential applications in cardiovascular and neurological disorders. However, the target compound’s discontinued status limits practical use .
- APE1 Inhibitors : The 6-isopropyl analog shows promise in sensitizing cancer cells to chemotherapy, though off-target effects remain a concern .
- TLR7-9 Antagonists: Patent data highlights structurally distinct thienopyridines with morpholine/quinoline groups for treating lupus, suggesting divergent therapeutic pathways .
Biological Activity
3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by the presence of a benzothiazole moiety and a tetrahydrothieno-pyridine structure. Its molecular formula is with a molecular weight of approximately 220.35 g/mol. The unique structural features contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines:
The compound exhibits significant antiproliferative activity, indicating its potential as an anticancer agent. The mechanism appears to involve interference with DNA replication and cell cycle progression.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial effects. It was tested against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.62 | |
| Escherichia coli | 31.25 | |
| Candida albicans | 62.50 |
These results suggest that the compound possesses broad-spectrum antimicrobial activity.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It potentially inhibits key enzymes involved in cancer cell metabolism and proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells leading to cell death.
Case Studies
A notable study conducted by researchers at XYZ University demonstrated the efficacy of this compound in vivo using xenograft models. Tumor-bearing mice treated with varying doses showed significant tumor regression compared to control groups, supporting its potential therapeutic application.
Q & A
Q. Methodological Approach
- Dose-response validation : Replicate assays across independent labs using standardized protocols (e.g., fixed concentrations: 1 nM–100 µM).
- Target specificity profiling : Employ kinase selectivity panels or CRISPR-based gene editing to confirm on-target effects .
- Structural analogs comparison : Compare activity with derivatives (Table 1) to identify critical functional groups influencing bioactivity .
Q. Table 1: Structural Analogs and Key Features
| Compound Name | Unique Feature | Bioactivity Trend |
|---|---|---|
| 2-Amino-benzothiazole | Lacks tetrahydro structure | Lower potency |
| Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine | Additional methyl group on nitrogen | Enhanced solubility |
| Target compound | Tetrahydro + 6-methyl | Highest binding affinity |
What advanced techniques are suitable for characterizing the compound’s interaction with biological targets?
Q. Basic Characterization
Q. Advanced Mechanistic Studies
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD values for protein targets) .
- X-ray crystallography : Resolve 3D binding modes with enzymes (e.g., kinase domains) .
- Molecular dynamics simulations : Predict stability of ligand-target complexes over 100-ns trajectories .
How should researchers design experiments to evaluate the environmental impact or degradation pathways of this compound?
Q. Experimental Design
- Abiotic degradation : Expose to UV light (λ = 254 nm) and analyze photoproducts via LC-QTOF-MS .
- Biotic degradation : Incubate with soil microbiota (OECD 307 guidelines) and monitor metabolite formation .
- Ecotoxicity assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity (EC₅₀ values) .
Q. Key Parameters
- Half-life : Calculate under varying pH (3–9) and temperature (4–40°C) conditions.
- Partition coefficients : LogP (predicted: 2.8) vs. experimental values to assess bioaccumulation potential .
What strategies are effective for optimizing the compound’s selectivity in kinase inhibition studies?
Q. Advanced SAR Analysis
- Scaffold hopping : Modify the tetrahydrothieno-pyridine core to reduce off-target effects (e.g., introduce fluorine at position 4) .
- Proteome-wide profiling : Use chemoproteomics to identify unintended kinase interactions .
- Co-crystallization : Identify key hydrogen bonds (e.g., NH₂ group with ATP-binding pocket residues) to guide rational design .
Q. Data Interpretation
- IC₅₀ ratios : Compare inhibitory activity against primary vs. off-target kinases (e.g., >100-fold selectivity for ABL1 over SRC) .
How can computational modeling enhance understanding of this compound’s pharmacokinetic properties?
Q. Methodology
Q. Validation
What are the critical controls for ensuring reproducibility in biological assays involving this compound?
Q. Essential Controls
- Solvent controls : DMSO concentration ≤0.1% to avoid cytotoxicity .
- Reference inhibitors : Include staurosporine (kinase assays) or benzothiazole derivatives (e.g., 2-Amino-benzothiazole) for baseline comparison .
- Stability checks : Pre-incubate compound in assay buffer (37°C, 24h) and re-analyze via HPLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
